

Application Note: Structural Elucidation of D-Fructose Anomers via High-Field NMR Spectroscopy

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Compound of Interest

Compound Name: *D-Fructose*

CAS No.: 57-48-7

Cat. No.: B013574

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Abstract & Introduction

D-Fructose presents a unique analytical challenge compared to aldoses (e.g., glucose) due to its ketose functionality. In aqueous solution, it undergoes rapid mutarotation, existing as a complex equilibrium of five tautomers: two pyranoses (

,

), two furanoses (

,

), and a negligible open-chain keto form.

Unlike glucose, fructose lacks a proton attached directly to the anomeric carbon (C2). Consequently, the "anomeric proton" signals typically used for rapid ¹H NMR assignment in aldoses (4.5–5.5 ppm) are absent.^[1] This application note details a robust protocol for the structural elucidation and quantification of **D-fructose** anomers using ¹³C NMR as the primary diagnostic tool, supported by 2D HMBC/HSQC correlations.

Key Technical Challenges

- Quaternary Anomeric Center: The C2 carbon is quaternary, rendering it invisible in ^1H and HSQC spectra.
- Spectral Overlap: Ring protons (H3–H6) overlap significantly in the narrow 3.5–4.0 ppm region.
- Mutarotation Kinetics: Tautomeric ratios are highly solvent- and temperature-dependent.

Theoretical Background: The Mutarotation Equilibrium

Upon dissolution in water, crystalline

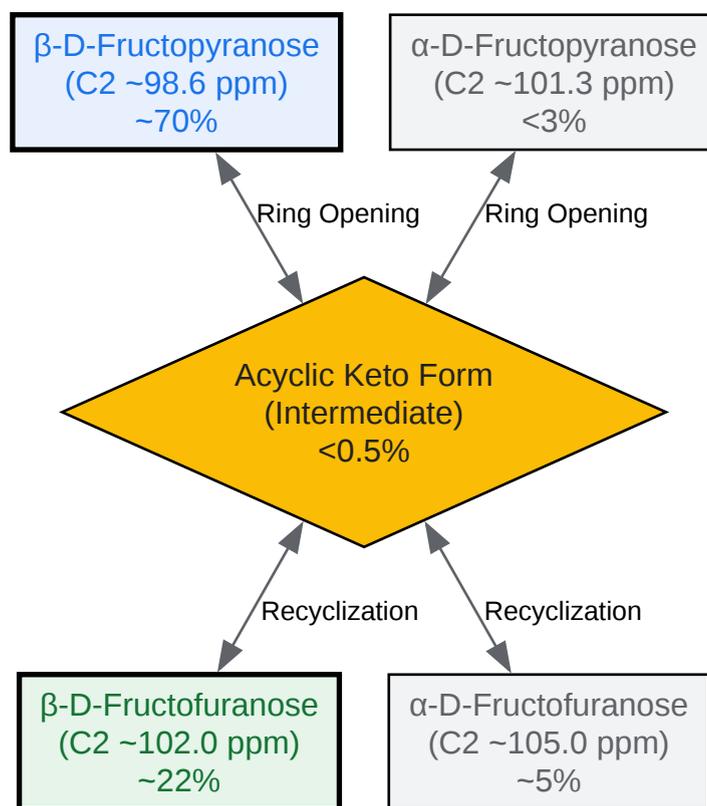
-D-fructopyranose undergoes ring opening to the acyclic keto form, which then re-cyclizes into furanose and pyranose forms. At equilibrium (25°C in D_2O), the mixture is dominated by

-pyranose, followed by

-furanose.^[1]

Diagram 1: D-Fructose Mutarotation Pathways

The following diagram illustrates the dynamic equilibrium centered around the acyclic keto intermediate.



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Figure 1: Mutarotation equilibrium of **D-Fructose**. Percentages represent approximate abundance in D_2O at $25^\circ C$.

Experimental Protocol

Sample Preparation

To ensure reproducibility, the mutarotation equilibrium must be stabilized before acquisition.

- Solvent Selection: Use Deuterium Oxide (D_2O , 99.9% D) for physiological relevance.
 - Note: DMSO- d_6 slows proton exchange and mutarotation, which is useful for trapping specific forms, but D_2O is required for standard equilibrium studies.
- Concentration: Prepare a 50–100 mM solution (approx. 10–20 mg in 600 μL solvent). High concentrations ($>1 M$) can induce viscosity-related line broadening.
- Equilibration:

- Dissolve crystalline fructose.
- Allow the sample to sit at room temperature (25°C) for at least 2 hours prior to measurement. Fresh solutions will show predominantly

-pyranose signals that shift over time.
- Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (ppm). Avoid TSP if pH sensitivity is a concern.

NMR Acquisition Parameters (600 MHz recommended)

Parameter	¹ H (Quantitative)	¹³ C { ¹ H} Decoupled	¹ H- ¹³ C HMBC
Pulse Sequence	zg30 or zg	zgpg30 (Power-gated)	hmbcgp1pndqf
Relaxation Delay (D1)	10–15 s (5 × T ₁)	2–5 s	1.5 s
Scans (NS)	16–32	1024–4096	32–64
Spectral Width	10–12 ppm	220 ppm	F2: 10 ppm, F1: 220 ppm
Temperature	298 K (25°C)	298 K (25°C)	298 K (25°C)

Critical Note on qNMR: For quantitative integration of ¹³C signals (though inherently less precise than ¹H due to NOE), use an Inverse Gated Decoupling sequence (zgig) with a long relaxation delay (>30s) to suppress NOE enhancement, or rely on ¹H integration of resolved non-anomeric signals if possible.

Data Analysis & Interpretation

The Diagnostic Power of C2 (Anomeric Carbon)

Since H1 protons are diastereotopic (

) and often overlap, the ¹³C chemical shift of the quaternary C2 is the most reliable fingerprint for anomer identification.

Table 1: Characteristic ¹³C Chemical Shifts (ppm) in D₂O

Tautomer	Abundance (%)	C2 (Anomeric)	C1 ()	C6 ()
-D- Fructopyranose	~70%	98.6	64.5	63.9
-D- Fructofuranose	~22%	102.0	63.6	63.2
-D- Fructofuranose	~5%	105.0	63.5	61.6
-D- Fructopyranose	<3%	101.3*	65.0	62.0

*Note: The

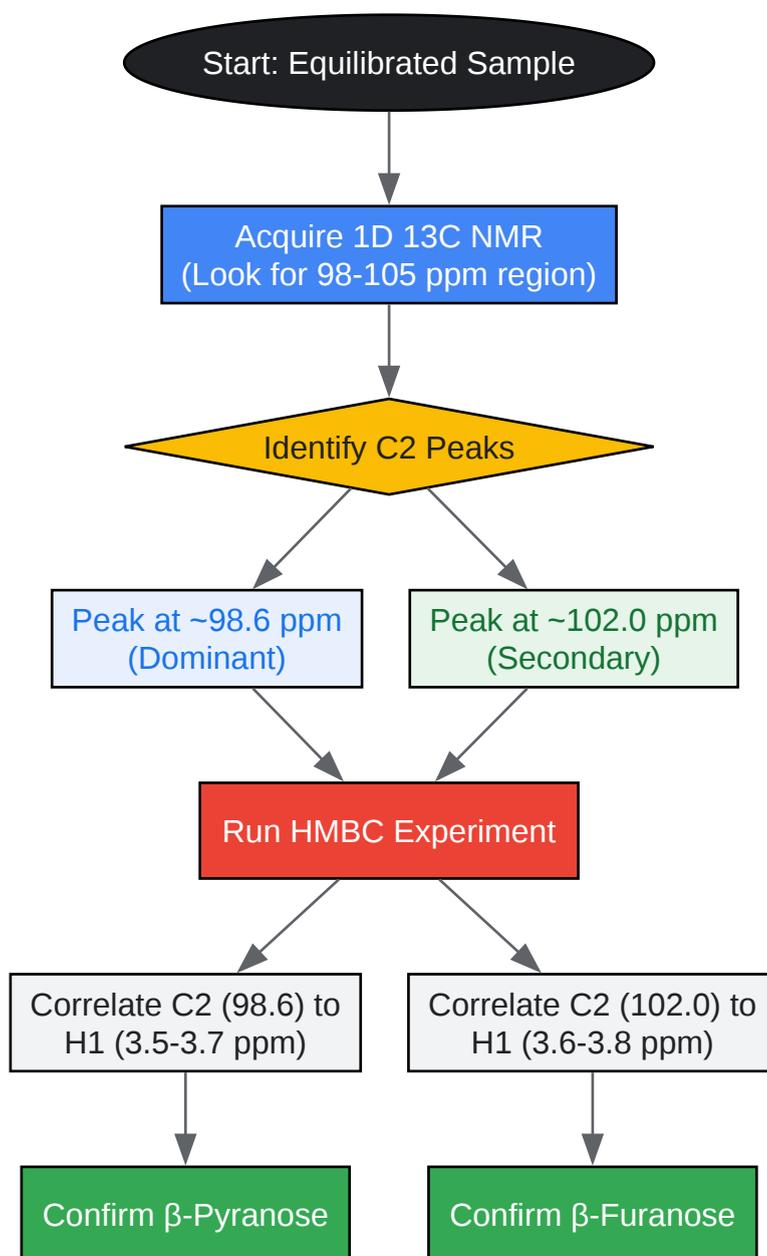
-pyranose signal at 101.3 ppm often overlaps with the

-furanose region; high resolution is required.

Workflow for Structural Assignment

Because C2 is quaternary, it does not appear in HSQC. You must use HMBC to link the H1 and H3 protons to the C2 carbon.

Diagram 2: Assignment Logic Flow



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Figure 2: Step-by-step logic for assigning fructose anomers using ¹³C and HMBC.

HMBC Correlation Strategy

To confirm the assignment without an anomeric proton:

- Locate the C2 carbon signals in the ¹³C spectrum (Table 1).

- In the HMBC spectrum, look for cross-peaks at the C2 frequency.
- H1 Protons: You will see strong correlations to the H1 methylene protons (typically two diastereotopic protons).
- H3 Proton: You will see a correlation to the H3 methine proton.
- Differentiation: The chemical shift of the C2 carbon definitively separates the furanose (downfield, >101 ppm) from the -pyranose (upfield, <99 ppm).

References

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Disclaimer: This protocol is intended for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and pH.

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